![molecular formula C23H24N4O4S B2807716 4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1043104-55-7](/img/structure/B2807716.png)
4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
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Description
4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial potential. Researchers have tested it against bacterial and fungal strains. Notably, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Effect
The compound was assessed for antioxidant activity using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power assays. Its ability to scavenge free radicals and protect against oxidative stress warrants further investigation .
Drug Design Potential
Given its unique structure, the compound could serve as a scaffold for designing novel antimicrobial agents. Researchers have explored its potential in silico antimicrobial effects, providing insights for drug development .
Alternative Toxicity Testing
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The compound’s safety profile is essential for therapeutic applications, and alternative toxicity testing methods are crucial in drug development .
4 H -1,3-Oxazol-5-one Derivatives
The compound belongs to the 4 H -1,3-oxazol-5-one chemotype. Investigating its derivatives and their biological activities could yield valuable insights for drug discovery .
2-Acylamino Ketones and 1,3-Oxazoles
The compound also falls into the category of 2-acylamino ketones and 1,3-oxazoles. These substructures have diverse pharmacological effects, making them interesting targets for further research .
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-23(17-9-11-19(12-10-17)32(29,30)26-13-15-31-16-14-26)24-22-20-7-4-8-21(20)25-27(22)18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSBYQQUCVCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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